molecular formula C17H15ClFN3O2 B2896206 (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035022-70-7

(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2896206
CAS No.: 2035022-70-7
M. Wt: 347.77
InChI Key: HGDRPSQFCPUOJS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a fluoropyrimidinyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidine derivative, the intermediate can be synthesized through nucleophilic substitution reactions.

    Attachment of the Fluoropyrimidinyl Group: This step involves the reaction of the pyrrolidinyl intermediate with 5-fluoropyrimidine under basic conditions to form the pyrrolidinyl-pyrimidine compound.

    Formation of the Final Compound: The final step involves the reaction of the pyrrolidinyl-pyrimidine compound with (E)-3-(2-chlorophenyl)prop-2-en-1-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chlorophenyl)-1-(3-pyrrolidinyl)prop-2-en-1-one: Lacks the fluoropyrimidinyl group, which may affect its biological activity.

    (E)-3-(2-chlorophenyl)-1-(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methyl group instead of a fluorine atom, potentially altering its chemical reactivity and interactions.

Uniqueness

The presence of the 5-fluoropyrimidinyl group in (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological interactions, making it a unique and valuable molecule for research and development.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-12(15)5-6-16(23)22-8-7-14(11-22)24-17-20-9-13(19)10-21-17/h1-6,9-10,14H,7-8,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDRPSQFCPUOJS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.